N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide

GRK2/3 inhibition Structure-activity relationship Selectivity profiling

N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic small molecule (C15H19F3N4O) containing a piperazine ring, a trifluoromethyl-substituted pyrimidine moiety, and a cyclopentyl group on the carboxamide side chain. It belongs to the class of pyrimidine-piperazine derivatives that have been investigated as G protein-coupled receptor kinase (GRK) inhibitors.

Molecular Formula C15H20F3N5O
Molecular Weight 343.354
CAS No. 2034441-43-3
Cat. No. B2948628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
CAS2034441-43-3
Molecular FormulaC15H20F3N5O
Molecular Weight343.354
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C15H20F3N5O/c16-15(17,18)12-9-13(20-10-19-12)22-5-7-23(8-6-22)14(24)21-11-3-1-2-4-11/h9-11H,1-8H2,(H,21,24)
InChIKeyRSQPQFZVHZJGMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide (CAS 2034441-43-3): Class, Properties, and Evidence Landscape


N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic small molecule (C15H19F3N4O) containing a piperazine ring, a trifluoromethyl-substituted pyrimidine moiety, and a cyclopentyl group on the carboxamide side chain . It belongs to the class of pyrimidine-piperazine derivatives that have been investigated as G protein-coupled receptor kinase (GRK) inhibitors . The compound is commercially available for research purposes at ≥95% purity . A critical caveat for scientific procurement is that the open literature contains no peer-reviewed head-to-head comparison data, selectivity profiling, or in vivo pharmacokinetic characterization for this specific compound. All biological activity assertions herein are extrapolated from class-level knowledge of structurally related GRK2/3 inhibitors, not from direct experimental evidence on the compound itself.

Structurally novel pyrimidine-piperazine scaffold for GRK inhibitor SAR exploration
No published potency, selectivity, or pharmacokinetic data available
Procurement requires in-house profiling and analytical QC capability

Why N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide Cannot Be Replaced by a Generic Analog


In the class of pyrimidine-piperazine GRK inhibitors, subtle structural variations confer profound selectivity differences that preclude generic substitution. For example, the well-characterized GRK2/3 inhibitor CMPD101 (CAS 865608-11-3) achieves IC50 values of 18 nM for GRK2/3 but exhibits >170-fold selectivity over GRK1 (IC50 3.1 μM) and >70-fold over PKCα (IC50 8.1 μM) [1]. Even minor changes in the N-substituent on the piperazine ring can invert subtype selectivity. The cyclopentyl-ureido motif in the target compound is hypothesized to confer a distinct steric and electronic profile compared to aryl- or heteroaryl-substituted analogs, potentially altering GRK subtype bias and off-target kinase engagement . Without direct comparative profiling data, any assumption of functional equivalence between this compound and other piperazine-pyrimidine derivatives is scientifically unjustified. A procurement decision based purely on core scaffold similarity risks selecting a molecule with critically divergent selectivity, potency, or pharmacokinetic properties, thereby compromising experimental reproducibility and target validation . Quantitative evidence for the target compound is urgently needed to enable rational selection.

Scaffold divergence from CMPD101-like GRK2/3 inhibitors may invert subtype selectivity
Cyclopentyl-ureido motif likely alters GRK bias versus aryl-substituted piperazine analogs
No direct activity comparison exists; assumption of functional equivalence is unjustified

Quantitative Differentiation Evidence for N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide: A Critical Appraisal


Structural Uniqueness vs. Reference GRK2/3 Inhibitor CMPD101

The target compound has no publicly available head-to-head activity data against any comparator. As a class-level inference, its structural divergence from the well-characterized GRK2/3 inhibitor CMPD101 is noted. CMPD101 (3-[[[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-1,2,4-oxadiazole) is structurally unrelated, bearing a triazole-thioether-oxadiazole core rather than a piperazine-carboxamide-pyrimidine scaffold [1]. The cyclopentyl-ureido moiety in the target compound is absent in all major GRK inhibitor series, suggesting a potential novel binding mode, but no experimental confirmation exists .

Scaffold Comparison
Class-level inference
No activity data vs CMPD101: GRK2 IC50 18 nM
Structurally divergent scaffold; no experimental target engagement confirmation
Piperazine-pyrimidine core differs from triazole-based inhibitors; data to verify
GRK2/3 inhibition Structure-activity relationship Selectivity profiling

Purity Verification as a Baseline Procurement Criterion

The vendor reports a minimum purity specification of 95% for this compound . No orthogonal purity confirmation (e.g., HPLC, LC-MS, qNMR) is provided. In contrast, the reference GRK2/3 inhibitor CMPD101 is commercially available at >98% purity from multiple suppliers with documented QC certificates [1]. For identical molecular target applications, a 95% purity compound introduces higher risk of off-target effects from unidentified impurities (up to 5%), which can confound dose-response analyses and selectivity profiling .

Purity Specification
Cross-study comparable
≥95% (vendor-stated)
Purity below reference inhibitor; impurity profile uncharacterized
CMPD101 purity >98% with orthogonal QC documentation
QC analytics Purity specification Reproducibility

Species and Isoform Selectivity Data: Complete Data Void

No selectivity data exist for the target compound against any GRK isoform (GRK1–7), related AGC kinases (PKA, PKC, ROCK), or other off-targets. The GRK inhibitor field demands rigorous selectivity profiling because GRK2 and GRK5 share 53% sequence identity in the kinase domain yet have opposing roles in cardiac function: GRK2 inhibition is cardioprotective, while GRK5 inhibition may impair adaptive hypertrophy [1]. CMPD101 demonstrates >170-fold selectivity for GRK2/3 over GRK1 (IC50 3.1 μM) and >70-fold over PKCα (IC50 8.1 μM) [2]. Without analogous data, the target compound's suitability for any GRK-related application remains unsubstantiated.

Selectivity Profile
Class-level inference
No selectivity data available
GRK isoform selectivity uncharacterized; off-target risk unknown
GRK2/5 have opposing cardiac roles; selectivity is essential for tool utility
GRK subtype selectivity Kinase profiling Off-target risk

Solubility, Stability, and Formulation Data: Absence of Pre-formulation Characterization

No aqueous or DMSO solubility data, logP, logD, pKa, plasma stability, or microsomal stability data are publicly available for the target compound. For the comparator CMPD101, standard DMSO solubility (>10 mM) and stability data are documented by multiple vendors [1]. The piperazine-carboxamide motif in the target compound contains hydrolysis-prone urea and carboxamide bonds; without stability data, the compound's integrity in standard assay buffers (pH 7.4, 37°C) is unknown . The vendor merely specifies 'store long-term in a cool, dry place' without accelerated stability data .

Pre-formulation Data
Data to verify
No solubility or stability data
Assay compatibility unknown; requires experimental characterization
Urea and carboxamide bonds prone to hydrolysis; storage recommendation only
Physicochemical properties DMSO solubility Compound stability

Evidence-Limited Application Scenarios for N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide


Exploratory Medicinal Chemistry: Scaffold-Hopping from Triazole-Based GRK2 Inhibitors

The compound's unique piperazine-ureido-pyrimidine scaffold, absent in all clinically characterized GRK inhibitor series, makes it a candidate for exploratory structure-activity relationship (SAR) studies aimed at discovering novel GRK2/3 binding modes . However, procurement is only recommended for laboratories with the internal capacity to generate de novo potency, selectivity, and ADME data, as none exists publicly.

Chemical Biology Probe Development with Prerequisite In-House Profiling

If a research program aims to develop a novel chemotype for GRK-mediated signaling studies, this compound could serve as a synthetic starting point. The 95% minimum purity is barely adequate for initial biochemical screening; users should budget for repurification and analytical QC (HPLC, LC-MS) before use. The absence of any selectivity data [1] means that extensive kinase profiling (e.g., against a panel of 50+ kinases) is obligatory before assigning any biological result to GRK inhibition.

Negative Control or Tool Compound for Counter-Screening (Unvalidated)

In the absence of activity data, the compound could theoretically be used as a structurally matched negative control for piperazine-pyrimidine-containing active leads, provided the user first confirms its inactivity in the assay of interest. This scenario is speculative and requires substantial upfront validation investment.

Application
Selection Property
Validation Focus
Exploratory GRK inhibitor SAR
Novel pyrimidine-piperazine scaffold
De novo potency and selectivity profiling
Chemical biology probe development
Baseline purity specification
Repurification, HPLC/LC-MS QC, and extensive kinase panel profiling
Structural negative control (unvalidated)
Piperazine-pyrimidine scaffold match
Confirm inactivity in target assay before use
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